molecular formula C21H27N3O4S B12203755 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12203755
M. Wt: 417.5 g/mol
InChI Key: ISPLKUJNQSVELJ-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with a suitable pyrrole derivative under controlled conditions to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and may require heating and the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve the use of organic solvents, controlled temperatures, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(propan-2-yloxy)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-propan-2-yloxypropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C21H27N3O4S/c1-13(2)28-9-5-8-24-11-16(25)19(20(24)22)21-23-15(12-29-21)14-6-7-17(26-3)18(10-14)27-4/h6-7,10,12-13,22,25H,5,8-9,11H2,1-4H3

InChI Key

ISPLKUJNQSVELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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